2-Acetylamino-2-cyan-acetamid

Übersicht

Beschreibung

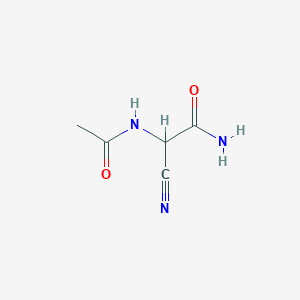

2-Acetylamino-2-cyano-acetamide: is an organic compound with the molecular formula C5H7N3O2 It is a derivative of cyanoacetamide, featuring both an acetylamino group and a cyano group attached to the acetamide backbone

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Acetylamino-2-cyano-acetamide is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyanoacetamide derivatives.

Industry: In the industrial sector, 2-Acetylamino-2-cyano-acetamide is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

Target of Action

2-Acetylamino-2-cyano-acetamide, also known as 2-acetamido-2-cyanoacetamide, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This allows 2-acetamido-2-cyanoacetamide to interact with its targets and induce changes at the molecular level.

Biochemical Pathways

It’s known that cyanoacetamide derivatives, in general, have diverse biological activities and have drawn the attention of biochemists in the last decade . They are used in the synthesis of various organic heterocycles, highlighting their potential in evolving better chemotherapeutic agents .

Result of Action

Given its role in the synthesis of biologically active compounds, it’s likely that its action results in the formation of various heterocyclic compounds .

Action Environment

It’s known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , suggesting that the compound’s action may be influenced by environmental factors such as temperature and solvent conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylamino-2-cyano-acetamide typically involves the reaction of cyanoacetamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyanoacetamide+Acetic Anhydride→2-Acetylamino-2-cyano-acetamide+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of 2-Acetylamino-2-cyano-acetamide can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetylamino-2-cyano-acetamide undergoes various chemical reactions, including:

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield cyanoacetic acid derivatives.

Common Reagents and Conditions:

Condensation Reactions: Typically involve the use of acidic or basic catalysts.

Substitution Reactions: Often require nucleophilic reagents such as amines or thiols.

Hydrolysis: Can be carried out using aqueous acids or bases.

Major Products Formed:

Heterocyclic Compounds: Formed through condensation reactions.

Substituted Cyanoacetamides: Resulting from substitution reactions.

Cyanoacetic Acid Derivatives: Produced via hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Cyanoacetamide: The parent compound, lacking the acetylamino group.

N-Acetylcyanoacetamide: Similar structure but with different substitution patterns.

2-Cyanoacetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: A derivative with a more complex structure.

Uniqueness: 2-Acetylamino-2-cyano-acetamide is unique due to the presence of both acetylamino and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biologische Aktivität

2-Acetylamino-2-cyano-acetamide, also known as 2-acetamido-2-cyanoacetamide, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

2-Acetylamino-2-cyano-acetamide is a derivative of cyanoacetamide characterized by its amide and cyano functional groups. Its structural formula can be represented as follows:

This compound typically appears as a beige powder and is soluble in organic solvents such as ether and methanol .

The biological activity of 2-acetylamino-2-cyano-acetamide is primarily attributed to its ability to interact with various biochemical pathways. The active hydrogen on the C-2 position can participate in condensation and substitution reactions, facilitating the synthesis of biologically active heterocyclic compounds.

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit the activity of amide hydrolase, an enzyme responsible for hydrolyzing peptides into amino acids. This inhibition leads to reduced protein synthesis and subsequent cell death, which is particularly relevant in cancer treatment contexts .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-acetylamino-2-cyano-acetamide. A notable study evaluated its efficacy against various strains of bacteria and fungi using disc diffusion methods. The results indicated significant antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), as well as antifungal activity against Aspergillus flavus and Candida albicans . The inhibition zones measured ranged from 11 mm to 14 mm, demonstrating moderate to excellent antifungal efficacy compared to Amphotericin B, which had an inhibition zone of 18 mm .

| Microorganism | Inhibition Zone (mm) | Reference Drug (Amphotericin B) |

|---|---|---|

| Escherichia coli | 12 | 18 |

| Staphylococcus aureus | 14 | 18 |

| Aspergillus flavus | 13 | 18 |

| Candida albicans | 11 | 18 |

Anticancer Properties

The compound has also been studied for its anticancer effects. In animal models, it demonstrated the ability to inhibit cancer cell proliferation. The nitrogen atom in its structure is believed to facilitate transport across biological membranes, including the blood-brain barrier, enhancing its potential as a therapeutic agent for central nervous system tumors .

Study on Anticancer Activity

A study published in a peer-reviewed journal explored the effects of 2-acetylamino-2-cyano-acetamide on tumor-bearing mice. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size. Histological analysis revealed significant apoptosis in cancer cells treated with this compound compared to controls .

Study on Antimicrobial Efficacy

Another case study focused on synthesizing new derivatives based on 2-acetylamino-2-cyano-acetamide and evaluating their antimicrobial properties. These derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting that modifications to the core structure could lead to more potent antimicrobial agents .

Eigenschaften

IUPAC Name |

2-acetamido-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)8-4(2-6)5(7)10/h4H,1H3,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEWMEZOBFGNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336910 | |

| Record name | 2-Acetylamino-2-cyano-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14056-39-4 | |

| Record name | 2-Acetylamino-2-cyano-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Acetylamino-2-cyano-acetamide in the context of mosquito control?

A1: The research paper highlights the rising global interest in utilizing naturally available phyto-products like 2-Acetylamino-2-cyano-acetamide as safer alternatives to synthetic chemical pesticides for mosquito control []. This compound, identified as a major component in Leucas crustacea leaf methanol extract, exhibited promising adulticidal activity against Aedes aegypti and Culex quinquefasciatus mosquitoes [].

Q2: What is the reported efficacy of 2-Acetylamino-2-cyano-acetamide against mosquitoes?

A2: The study demonstrated that 2-Acetylamino-2-cyano-acetamide exhibited potent adulticidal activity against both Aedes aegypti and Culex quinquefasciatus []. Although the exact mechanism of action remains unclear, the research suggests that this compound, along with other phytochemicals identified in the Leucas crustacea extract, could contribute to its overall efficacy in controlling mosquito populations []. Further research is needed to fully understand the compound's mode of action and to evaluate its potential for development into a novel phyto-mosquitocide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.